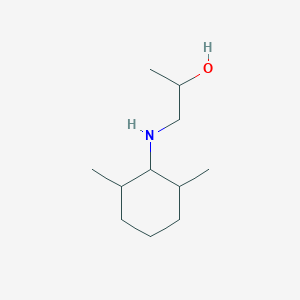
1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol is a chemical compound with the molecular formula C11H23NO. It is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an amino group attached to a propanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol typically involves the reaction of 2,6-dimethylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining high standards of safety and environmental compliance .
Análisis De Reacciones Químicas
Types of Reactions
1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products
Mecanismo De Acción
The mechanism of action of 1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol include:
- 3-((2,6-Dimethylcyclohexyl)amino)propan-1-ol
- 1-((2,6-Dimethylphenyl)amino)propan-2-ol
- 1-((2,6-Dimethylcyclohexyl)amino)ethanol .
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a cyclohexyl ring with two methyl groups and an amino group attached to a propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-[(2,6-dimethylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-8-5-4-6-9(2)11(8)12-7-10(3)13/h8-13H,4-7H2,1-3H3 |
Clave InChI |
NRZGSKVIFYIODK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1NCC(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


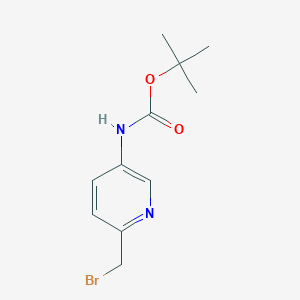
![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
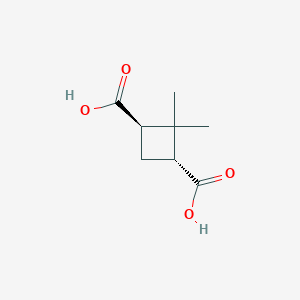
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)

![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)
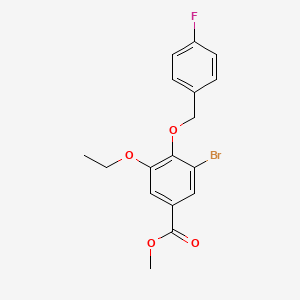


![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)
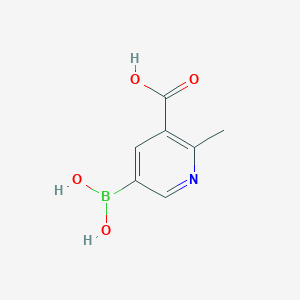

![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
